molecular formula C11H11N3OS B11695677 (2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol

(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol

Cat. No.: B11695677
M. Wt: 233.29 g/mol
InChI Key: DSOCMEHEONDHCK-WUXMJOGZSA-N
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Description

(2Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the final thiazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced hydrazone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazone derivatives, and substituted thiazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers or organic semiconductors.

    Biological Studies: Researchers use this compound to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industrial Applications: The compound can be utilized in the development of new catalysts, sensors, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.

    Hydrazones: Compounds with similar hydrazone moieties but different ring structures or substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

(2Z)-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring and a hydrazone moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

(2Z)-2-[(E)-(4-methylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)6-12-14-11-13-10(15)7-16-11/h2-6H,7H2,1H3,(H,13,14,15)/b12-6+

InChI Key

DSOCMEHEONDHCK-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CS2

Canonical SMILES

CC1=CC=C(C=C1)C=NN=C2NC(=O)CS2

Origin of Product

United States

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